1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol” is an organic molecule that contains two trifluoromethyl groups (-CF3), which are often used in pharmaceuticals and agrochemicals due to their ability to improve chemical stability and lipophilicity .
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Research on compounds structurally related to 1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol has focused on their synthesis and potential applications in medicinal chemistry. For example, the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives have been explored for their antimicrobial activities via a Vilsmeier–Haack reaction approach, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016). Similarly, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against phytopathogenic fungi, with some displaying higher antifungal activity than the commercial fungicide boscalid (Du et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
Compounds with pyrazoloquinoline structures, similar to the compound , have been studied as emitting materials in organic light-emitting diodes (OLEDs). For instance, 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents have been synthesized and tested in OLED devices, demonstrating the potential for bright blue light emission, with the electroluminescence, turn-on voltage, and external quantum efficiency showing dependence on substitution (T. and et al., 2001).
Anticancer and Anti-inflammatory Activities
Synthetic efforts have also been directed towards developing pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the versatility of this chemical framework in drug discovery. These compounds have shown promising results in cytotoxic assays against cancer cell lines and in inhibiting 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Catalytic Activities
Research into the catalytic activities of complexes derived from pyrazole-based ligands, akin to the compound of interest, has revealed their potential in various catalytic processes. For example, dinuclear copper(II) complexes derived from pyrazole-containing tridentate ligands have been synthesized and characterized, with some showing promising results in the catalytic oxidation of catechols, a reaction relevant to mimicking the functional properties of catechol oxidase (Zhang et al., 2007).
Future Directions
properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F6N3O/c16-14(17,18)11-3-1-10(2-4-11)7-22-8-12(25)9-24-6-5-13(23-24)15(19,20)21/h1-6,12,22,25H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHDYZXSWPDJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(CN2C=CC(=N2)C(F)(F)F)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.